Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
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Overview
Description
Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a benzofuranyl moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multi-step organic reactions. The process may start with the protection of glycine, followed by the introduction of the chlorobenzoyl group through acylation. The benzofuranyl moiety can be introduced via a coupling reaction, and the final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuranyl moiety.
Reduction: Reduction reactions can occur at the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions may take place at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of glycine are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry explores such compounds for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets. The chlorobenzoyl group may interact with enzymes or receptors, while the benzofuranyl moiety can modulate biological pathways. The ethyl ester group facilitates cellular uptake and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(4-chlorobenzoyl)-N-(methylamino)thio-, ethyl ester
- Glycine, N-(4-bromobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
Uniqueness
The unique combination of functional groups in Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
82571-70-8 |
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Molecular Formula |
C23H25ClN2O6S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C23H25ClN2O6S/c1-5-30-19(27)14-26(21(28)15-9-11-17(24)12-10-15)33-25(4)22(29)31-18-8-6-7-16-13-23(2,3)32-20(16)18/h6-12H,5,13-14H2,1-4H3 |
InChI Key |
RAOBDLSFPLXATH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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